molecular formula C26H27BrN2O4 B5809073 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE

Cat. No.: B5809073
M. Wt: 511.4 g/mol
InChI Key: WBZVBAPKSALCAH-UHFFFAOYSA-N
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Description

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C22H23BrN2O3. This compound is characterized by the presence of bromophenoxy, methoxy, and morpholinomethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, boron reagents for Suzuki–Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZALDEHYDE: Shares a similar structure but lacks the morpholinomethyl group.

    3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE: Contains a different substituent on the benzamide core.

Uniqueness

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O4/c1-31-24-10-9-20(16-21(24)18-33-25-8-3-2-7-23(25)27)26(30)28-22-6-4-5-19(15-22)17-29-11-13-32-14-12-29/h2-10,15-16H,11-14,17-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVBAPKSALCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)COC4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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